6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the class of indoloquinoxalines. These compounds are known for their planar fused ring structures, which allow them to intercalate into DNA. This property makes them significant in various pharmacological applications, including antiviral, cytotoxic, and multidrug resistance modulating activities .
Scientific Research Applications
6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a DNA intercalating agent, making it useful in studying DNA interactions.
Medicine: Exhibits antiviral, cytotoxic, and multidrug resistance modulating activities.
Mechanism of Action
Target of Action
The primary target of 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound exhibits a wide variety of pharmacological activities, predominantly through DNA intercalation . The thermal stability of the this compound-DNA complex is an important parameter for the elucidation of its anticancer, antiviral, and other activities .
Mode of Action
This compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This interaction with DNA disrupts processes that are vital for DNA replication .
Biochemical Pathways
The interaction of this compound with DNA affects the normal biochemical pathways of DNA replication . By intercalating into the DNA helix, it disturbs the normal functioning of the DNA molecule, thereby affecting the downstream processes such as protein synthesis and cell division .
Pharmacokinetics
The high thermal stability of the this compound-dna complex suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its disruption of DNA replication . This disruption can lead to cell death, which is why this compound exhibits antiviral and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of bulkier polyaromatic hydrocarbon segments in the this compound enhances its thermal stability . Furthermore, the type of substituents and side chains attached to the this compound nucleus, as well as the orientation of the side chain towards the GC rich minor groove of the DNA, can influence its binding affinity to DNA .
Biochemical Analysis
Biochemical Properties
The mechanism of pharmacological action exerted by 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline is predominantly DNA intercalation . This compound interacts with DNA, disrupting processes vital for DNA replication . The thermal stability of the intercalated complex (DNA and this compound) is an important parameter for the elucidation of its biochemical activities .
Cellular Effects
This compound exhibits a wide variety of pharmacological activities. It has been reported to show DNA duplex stabilization , which can disrupt vital processes for DNA replication . This disruption can lead to various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves intercalation into the DNA helix . This intercalation disrupts processes that are vital for DNA replication . The compound’s effects at the molecular level include binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The thermal stability of the compound-DNA complex is an important parameter for understanding its long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . Another method involves the Ru(II)-catalyzed tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Alkylation and acylation reactions are common, where the compound reacts with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Alkylated or acylated derivatives depending on the substituents used.
Comparison with Similar Compounds
Similar Compounds
Ellipticine: Another DNA intercalating agent with similar cytotoxic properties.
NCA0424, B-220, and 9-OH-B-220: Highly active derivatives of 6H-indolo[2,3-b]quinoxaline with good DNA binding affinity.
Uniqueness
6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other indoloquinoxalines. Its ability to modulate multidrug resistance and its specific DNA intercalation properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
6,9-dimethylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-10-7-8-14-11(9-10)15-16(19(14)2)18-13-6-4-3-5-12(13)17-15/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCFXZHCNYNTKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641017 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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